molecular formula C13H22N4O2 B2796544 tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 2138143-00-5

tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2796544
CAS No.: 2138143-00-5
M. Wt: 266.345
InChI Key: VOTHOORLZYRRGN-UHFFFAOYSA-N
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Description

tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a carboxylate group, and a 5-aminopyrazol-1-yl moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.

    Attachment of the 5-Aminopyrazol-1-yl Moiety: The 5-aminopyrazol-1-yl group is attached through a nucleophilic substitution reaction, where the piperidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the pyrazole ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-1-piperidinecarboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the 5-aminopyrazol-1-yl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-4-5-10(9-16)17-11(14)6-7-15-17/h6-7,10H,4-5,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTHOORLZYRRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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